Methyl 3-formyl-5-methoxybenzoate
Description
Significance and Research Context in Organic Chemistry
The significance of Methyl 3-formyl-5-methoxybenzoate lies in its role as a versatile building block, particularly in the fields of medicinal and combinatorial chemistry. tandfonline.comhebmu.edu.cn The substituted benzoic acid motif is a common feature in a number of commercially available pharmaceuticals. tandfonline.com For instance, hydroxy benzoic acid moieties are present in the anti-platelet agent triflusal, the antihypertensive drug reserpine, and the immunosuppressant mycophenolate mofetil. tandfonline.com
Researchers utilize compounds like this compound to synthesize various isomeric hydroxy benzoic acid derivatives. tandfonline.com By serving as an alternative to other building blocks, such as methyl 5-formylsalicylate, it allows chemists to explore a wider range of chemical structures, which is essential in the discovery of new therapeutic agents. tandfonline.comhebmu.edu.cn
Historical Development and Early Contributions to its Understanding
The initial documented synthesis of this compound involved the selective reduction of a related diester, methyl 3-methoxy-5-(methoxycarbonyl)benzoate, using Diisobutylaluminium hydride (DIBAL-H). tandfonline.comhebmu.edu.cn However, this early method was not well-documented, lacking details on reaction yield and the physical properties of the final product, and proved difficult to replicate. tandfonline.comhebmu.edu.cn
| Step | Starting Material | Reagents | Product |
| 1 | 3-hydroxy-5-(methoxycarbonyl)benzoate | MeI, K2CO3, Acetone | Methyl 3-methoxy-5-(methoxycarbonyl)benzoate |
| 2 | Methyl 3-methoxy-5-(methoxycarbonyl)benzoate | KOH, MeOH/THF | 3-methoxy-5-(methoxycarbonyl)benzoic acid |
| 3 | 3-methoxy-5-(methoxycarbonyl)benzoic acid | BH3·(CH3)2S, THF; then H2O/HOAc | Methyl 5-(hydroxymethyl)-3-methoxybenzoate |
| 4 | Methyl 5-(hydroxymethyl)-3-methoxybenzoate | MnO2, EtOAc | This compound |
Overview of Current Research Trajectories and Academic Relevance
The academic relevance of this compound continues to be centered on its application in synthetic chemistry. Its bifunctional nature is highly valued in combinatorial chemistry, where researchers aim to create large libraries of related compounds for screening in drug discovery programs. tandfonline.comhebmu.edu.cn The ability to selectively react with either the aldehyde or the ester function allows for the systematic generation of diverse molecular structures from a single, readily available precursor.
Current research leverages this compound as a key intermediate for producing novel organic molecules with potential biological activity. The development of a convenient synthesis has made it a practical and accessible tool for academic and industrial researchers exploring new pharmaceuticals and functional materials. tandfonline.comhebmu.edu.cn
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 69026-10-4 |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPMONPCUQCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to Methyl 3-formyl-5-methoxybenzoate
The traditional synthesis of this compound has been well-documented, offering reliable, albeit sometimes lengthy, pathways to the target molecule. These routes often involve multi-step sequences starting from commercially available precursors.
Precursor Chemistry and Starting Materials
A common and practical precursor for the synthesis of this compound is 3-formyl-5-methoxybenzoic acid . researchgate.netresearchgate.net This starting material already contains the key functional groups—the formyl and methoxy (B1213986) groups—in the desired orientation on the benzene (B151609) ring. The synthesis then primarily involves the esterification of the carboxylic acid group.
Classical Reaction Mechanisms and Pathways
The established synthetic routes rely on a series of well-understood classical organic reactions. A prominent pathway starting from 3-hydroxy-5-(methoxycarbonyl)benzoate involves a three-step process:
Methylation of the phenolic hydroxyl group: This is typically achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via a standard Williamson ether synthesis mechanism.
Reduction of the ester to an alcohol: One of the two ester groups is selectively reduced to a primary alcohol. A common reagent for this transformation is a borane (B79455) complex, such as borane dimethyl sulfide (B99878) (BH₃·S(CH₃)₂).
Oxidation of the alcohol to an aldehyde: The resulting primary alcohol is then oxidized to the desired formyl group. A mild and selective oxidizing agent for this step is activated manganese dioxide (MnO₂). google.commdpi.comsinfoochem.com The mechanism of this oxidation involves the adsorption of the alcohol onto the surface of the MnO₂, followed by a radical process. google.com
Alternatively, when starting from 3-formyl-5-methoxybenzoic acid, the primary transformation is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic method for this purpose, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netbeilstein-journals.orgunimi.itprepchem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the methanol. researchgate.netbeilstein-journals.orgunimi.itprepchem.com
Another classical approach involves the selective reduction of a diester, such as dimethyl 5-methoxyisophthalate. One of the ester groups can be selectively reduced to an aldehyde using a hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. beilstein-journals.orgacs.orgsigmaaldrich.comprepchem.comyoutube.com The mechanism involves the coordination of the ester's carbonyl oxygen to the aluminum atom, followed by hydride transfer to form a stable tetrahedral intermediate at low temperatures, which upon workup yields the aldehyde. beilstein-journals.orgacs.orgsigmaaldrich.comprepchem.comyoutube.com
Optimization of Reaction Conditions for Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of reagents, reaction temperature, and reaction time. For instance, in the oxidation of the alcohol to the aldehyde, the activity of the manganese dioxide can significantly impact the reaction's efficiency. The use of activated MnO₂ and refluxing conditions in a suitable solvent like ethyl acetate (B1210297) has been shown to be effective. researchgate.net
In the Fischer esterification, driving the equilibrium towards the product side is essential for high yields. This can be achieved by using an excess of methanol or by removing the water formed during the reaction, for instance, by azeotropic distillation.
For the selective reduction using DIBAL-H, maintaining a low temperature (typically -78 °C) is critical to prevent the over-reduction of the ester to the corresponding alcohol. beilstein-journals.orgprepchem.comyoutube.com The slow, controlled addition of the reducing agent is also a key factor.
Novel and Emerging Synthetic Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in organic chemistry. These modern approaches aim to reduce waste, minimize the use of hazardous materials, and decrease energy consumption.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes and esters. One such technique is microwave-assisted synthesis . researchgate.netnih.govrsc.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. nih.govrsc.org This technology could potentially be applied to the esterification or oxidation steps in the synthesis of this compound, reducing energy consumption and reaction times.
Flow chemistry represents another green and efficient approach. researchgate.netbeilstein-journals.orgunimi.itbeilstein-journals.orgacs.org In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability. researchgate.netbeilstein-journals.orgunimi.itbeilstein-journals.orgacs.org The selective reduction of esters to aldehydes using DIBAL-H has been successfully demonstrated in a continuous-flow system. researchgate.net This methodology could be adapted for the synthesis of this compound, offering enhanced control and efficiency.
Catalytic Approaches to this compound Synthesis
The development of novel catalytic systems is at the forefront of modern synthetic chemistry. For the synthesis of aromatic esters, various catalytic methods are being explored to replace traditional acid catalysts. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While not yet specifically reported for this compound, palladium catalysts have been used for the synthesis of aromatic esters from aryl halides and carbon monoxide or other carbonyl sources.
Furthermore, the use of solid-supported catalysts is gaining traction. These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. For instance, silica-supported sulfuric acid has been used as an efficient and reusable catalyst for esterification reactions.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. While specific biocatalytic routes to this compound have not been extensively reported, the potential exists for employing enzymes like lipases for the esterification step or oxidoreductases for the selective oxidation of the alcohol precursor.
Flow Chemistry and Continuous Processing in Synthesis
The application of flow chemistry and continuous processing for the synthesis of this compound has not been explicitly detailed in published literature to date. However, the principles of these technologies offer significant potential advantages over traditional batch methods for the production of substituted aromatic aldehydes.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. rsc.org This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. rsc.org For the synthesis of aromatic aldehydes, flow chemistry can mitigate issues associated with exothermic reactions and the handling of hazardous reagents often employed in formylation processes. researchgate.net
Continuous processing, a broader concept that includes flow chemistry, aims to produce materials in a continuous fashion rather than in discrete batches. This approach can lead to higher throughput, reduced waste, and more efficient production cycles. acs.org The synthesis of various aromatic aldehydes has been successfully demonstrated in continuous flow systems, often showcasing higher yields and selectivities compared to batch reactions. researchgate.netbeilstein-journals.org
Hypothetical Application to this compound Synthesis:
A potential continuous flow process for this compound could involve the oxidation of the corresponding alcohol, methyl 3-(hydroxymethyl)-5-methoxybenzoate. A packed-bed reactor containing an immobilized oxidizing agent could be employed, where a solution of the starting material is continuously passed through the reactor. This would allow for precise control of the reaction and easy separation of the product from the solid-supported reagent.
Table 1: General Advantages of Flow Chemistry in Aromatic Aldehyde Synthesis
| Feature | Advantage in Aromatic Aldehyde Synthesis |
| Enhanced Heat Transfer | Improved control over exothermic formylation or oxidation reactions, preventing side product formation. |
| Precise Reaction Time Control | Minimization of over-oxidation to the corresponding carboxylic acid. |
| Increased Safety | Safe handling of potentially hazardous reagents often used in formylation. |
| Scalability | Straightforward scaling of production by extending the operation time or using parallel reactors. |
| Automation | Potential for automated synthesis and in-line purification. |
Stereoselective and Regioselective Synthesis Considerations
The molecular structure of this compound does not possess any chiral centers, and therefore, considerations of stereoselectivity in terms of enantiomers or diastereomers are not applicable to its direct synthesis. However, the concept of atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, could be relevant in more complex derivatives of this molecule. The synthesis of atropisomeric biaryls, for instance, often requires stereoselective methods to control the axial chirality. acs.orgnih.gov
Regioselectivity , on the other hand, is a critical consideration in the synthesis of this compound. The substitution pattern on the benzene ring dictates that formylation of the precursor, methyl 3-methoxybenzoate, must occur specifically at the C5 position.
The methoxy group at C3 and the methyl ester at C1 are both meta-directing groups. However, the methoxy group is an activating group, while the methyl ester is a deactivating group. In electrophilic aromatic substitution reactions, such as formylation, the position of the incoming electrophile is directed by the activating group. Therefore, formylation is expected to occur at the positions ortho and para to the methoxy group. The para position (C6) is sterically hindered by the adjacent methyl ester group. Of the two ortho positions (C2 and C4), the C4 position is also subject to some steric hindrance from the C3-methoxy and C5-hydrogen. The C2 position is electronically less favored due to the proximity of the electron-withdrawing ester group. This leaves the C5 position as sterically and electronically the most accessible site for formylation, leading to the desired regioselectivity.
Vilsmeier-Haack formylation is a common method that exhibits high regioselectivity in the synthesis of substituted benzaldehydes. nih.gov While specific studies on the regioselective formylation of methyl 3-methoxybenzoate to yield the 5-formyl derivative are not prevalent, the general principles of electrophilic aromatic substitution strongly support this outcome.
Table 2: Factors Influencing Regioselectivity in the Formylation of Methyl 3-methoxybenzoate
| Factor | Influence on Substitution at C5 |
| Directing effect of the methoxy group | Ortho, para-directing and activating, favoring substitution at C2, C4, and C6. |
| Directing effect of the methyl ester group | Meta-directing and deactivating. |
| Steric Hindrance | The C1-ester and C3-methoxy groups sterically favor substitution at the less hindered C5 position over the C2 and C4 positions. |
| Electronic Effects | The combined electronic effects of the substituents make the C5 position the most favorable for electrophilic attack. |
Chemical Reactivity and Derivatization
Functional Group Interconversions of Methyl 3-formyl-5-methoxybenzoate
The aldehyde and ester moieties of this compound can be independently or concurrently modified through a variety of synthetic methods.
The aldehyde group is a highly reactive functional group that readily undergoes oxidation, reduction, and a variety of condensation and addition reactions.
The formyl group of this compound can be oxidized to a carboxylic acid, yielding methyl 3-carboxy-5-methoxybenzoate. This transformation is a common step in the synthesis of more complex molecules. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of structurally similar compounds, such as 3-formylsalicylic acid, with reagents like potassium permanganate (B83412) in an alkaline medium has been reported to convert the formyl group to a carboxylic acid group. researchgate.net The general mechanism for the oxidation of aromatic aldehydes with potassium permanganate involves the attack of the permanganate ion on the aldehyde, leading to the formation of a manganate (B1198562) ester intermediate, which then collapses to the corresponding carboxylate. masterorganicchemistry.comnih.gov
Table 1: Oxidation of Benzaldehyde (B42025) Derivatives
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 3-Formylsalicylic acid | Potassium Permanganate | 3-Carboxysalicylic acid | researchgate.net |
| 4-Bromo Benzaldehyde | Potassium Permanganate | 4-Bromobenzoic acid | rsc.org |
The aldehyde functionality can be selectively reduced to a primary alcohol, affording methyl 3-(hydroxymethyl)-5-methoxybenzoate. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com Studies on the reduction of various benzaldehyde derivatives, including the closely related methyl 3-formylbenzoate, have demonstrated the efficacy of NaBH₄ in this conversion. rsc.orglgcstandards.com The reaction typically proceeds in a protic solvent like methanol (B129727) or ethanol (B145695), where the hydride from NaBH₄ attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the primary alcohol. sigmaaldrich.comrsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed and will reduce both the aldehyde and the ester group to alcohols. masterorganicchemistry.comharvard.edusigmaaldrich.comsamaterials.com
Table 2: Reduction of Benzaldehyde Derivatives with NaBH₄
| Reactant | Product | Reference |
|---|---|---|
| Methyl 3-formylbenzoate | Methyl 3-(hydroxymethyl)benzoate | rsc.org |
| 2-Bromo benzaldehyde | (2-Bromophenyl)methanol | rsc.org |
The aldehyde group of this compound is a key site for carbon-carbon bond formation through various condensation and addition reactions. These reactions are fundamental in building more complex molecular architectures.
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent). sigmaaldrich.comsamaterials.com While specific examples with this compound are not readily available, the Wittig reaction has been successfully performed on a similar substrate, a 5-formyl methyl salicylate, to produce a methyl 5-(β,β-difluorovinyl)salicylate. researchgate.net The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to the desired alkene and triphenylphosphine (B44618) oxide. rsc.orgmasterorganicchemistry.comgoogle.com
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. harvard.edupearson.com Active methylene compounds such as malononitrile, cyanoacetates, and derivatives of malonic acid can be used. sigmaaldrich.compearson.com This reaction is a versatile tool for synthesizing α,β-unsaturated compounds.
Reductive Amination: The aldehyde can be converted to an amine through reductive amination. This process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. A comparative study on the reductive amination of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog, which are structurally similar to this compound, demonstrated the applicability of this reaction to a broad range of primary amines. nih.govdiva-portal.orgsinfoochem.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or other hydride reagents. diva-portal.org
The methyl ester group of this compound can undergo hydrolysis and transesterification reactions.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-formyl-5-methoxybenzoic acid, under either acidic or basic conditions. synquestlabs.com Base-catalyzed hydrolysis, often referred to as saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. rsc.orgresearchgate.net For instance, the hydrolysis of the related dimethyl 5-(benzyloxy)isophthalate has been achieved using potassium hydroxide in a mixture of methanol and tetrahydrofuran. researchgate.net
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol in the presence of a suitable catalyst would yield ethyl 3-formyl-5-methoxybenzoate. This reaction is often an equilibrium process, and using the alcohol reactant as the solvent can drive the reaction to completion.
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 69026-10-4 | C₁₀H₁₀O₄ |
| Methyl 3-carboxy-5-methoxybenzoate | Not available | C₁₀H₁₀O₅ |
| 3-Formylsalicylic acid | 610-04-8 | C₈H₆O₄ |
| Potassium permanganate | 7722-64-7 | KMnO₄ |
| Methyl 3-(hydroxymethyl)-5-methoxybenzoate | Not available | C₁₀H₁₂O₄ |
| Sodium borohydride | 16940-66-2 | NaBH₄ |
| Methyl 3-formylbenzoate | 52178-83-7 | C₉H₈O₃ |
| Lithium aluminum hydride | 16853-85-3 | LiAlH₄ |
| Methyl 5-(β,β-difluorovinyl)salicylate | Not available | C₁₀H₈F₂O₃ |
| 3-Formyl-5-methoxybenzoic acid | 1547236-1 | C₉H₈O₄ |
| Dimethyl 5-(benzyloxy)isophthalate | Not available | C₁₇H₁₆O₅ |
| Potassium hydroxide | 1310-58-3 | KOH |
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an ether linkage that can be cleaved to reveal a hydroxyl group (-OH). This process, known as demethylation, is a common strategic step in the synthesis of natural products and pharmaceuticals. The cleavage is typically accomplished using strong protic acids like hydrobromic acid (HBr) or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers due to its high affinity for oxygen. The reaction proceeds by the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide ion on the methyl group. This converts this compound into Methyl 3-formyl-5-hydroxybenzoate, a key derivative.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. masterorganicchemistry.com
In this compound, the ring has three substituents:
Methoxy group (-OCH₃) at C5: An electron-donating group that strongly activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions (C4 and C6).
Formyl group (-CHO) at C3: An electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position (relative to itself, this would be C1 and C5).
Methyl Ester group (-COOCH₃) at C1: An electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position (relative to itself, this would be C3 and C5).
The directing effects of these groups are in conflict. However, the methoxy group is a powerful activating group, and its directing effect typically dominates over the deactivating, meta-directing effects of the formyl and ester groups. libretexts.org Therefore, electrophilic substitution is expected to occur preferentially at the positions ortho and para to the methoxy group, namely C4 and C6. The ring as a whole is less reactive than benzene due to the two deactivating groups, but substitution is feasible under appropriate conditions. libretexts.org Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃), which would yield the corresponding 4- or 6-substituted derivatives. masterorganicchemistry.comyoutube.com
Synthesis of Advanced this compound Derivatives
This compound serves as a versatile starting block for more complex molecules. Research efforts have utilized it as a key intermediate for creating isomeric hydroxy benzoic acid derivatives. tandfonline.com For example, the synthesis of 5-hydroxy-3-benzoic acid derivatives can be achieved from this compound. tandfonline.com A typical synthetic sequence might involve the selective reduction of the formyl group to a hydroxymethyl group, followed by demethylation of the methoxy group and subsequent oxidation or other transformations.
Furthermore, the aldehyde functionality is a synthetic handle that can be extended through various carbon-carbon bond-forming reactions. For instance, the Wittig reaction or Horner-Wadsworth-Emmons reaction can convert the formyl group into an alkene, allowing for the attachment of diverse side chains. The synthesis of related structures, such as methyl 3-(benzyloxy)-5-formylbenzoate, demonstrates how the functional groups can be manipulated and protected to build more elaborate molecular architectures. researchgate.net
The reactivity of derivatives of this compound is intrinsically linked to their structure. Modifying any of the three functional groups can have a profound impact on the electronic environment of the aromatic ring and the reactivity of the other groups.
For example, the demethylation of the methoxy group to a hydroxyl group (forming Methyl 3-formyl-5-hydroxybenzoate) would increase the electron-donating capacity of the substituent at C5. The hydroxyl group is a stronger activating group than the methoxy group, which would make the aromatic ring more susceptible to electrophilic aromatic substitution.
Conversely, if the formyl group at C3 were oxidized to a carboxylic acid, the resulting derivative would have three electron-withdrawing groups (two ester/acid groups and one methoxy group pulling via induction but donating via resonance), making the ring significantly more deactivated towards electrophilic attack. The acidity of a hydroxyl group at C5 would also be increased due to the enhanced electron-withdrawing nature of the substituents. These relationships are crucial for the rational design of new molecules with tailored chemical properties.
Table 2: Predicted Reactivity of Selected Derivatives in Electrophilic Aromatic Substitution (EAS) This interactive table compares the predicted EAS reactivity of this compound with that of its potential derivatives.
| Compound | Key Structural Difference | Predicted EAS Reactivity (Relative to Parent) | Primary Directive Influence |
|---|---|---|---|
| This compound | Parent Compound | Baseline | -OCH₃ (Activating) |
| Methyl 3-formyl-5-hydroxybenzoate | -OCH₃ → -OH | Higher | -OH (Strongly Activating) |
| 3-Formyl-5-methoxybenzoic acid | -COOCH₃ → -COOH | Lower | -OCH₃ vs. two deactivating groups |
| Methyl 3-(hydroxymethyl)-5-methoxybenzoate | -CHO → -CH₂OH | Higher | -OCH₃ and -CH₂OH (Weakly Activating) |
Mechanistic Investigations of Reaction Pathways
The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the formyl (aldehyde), the methoxy, and the methyl ester groups, all attached to a benzene ring. Mechanistic investigations into the reaction pathways of this compound and its close analogs reveal a rich and complex reactivity profile, primarily centered around electrophilic aromatic substitution, and reactions involving the aldehyde and ester functionalities.
Electrophilic Aromatic Substitution: The Directing Effects of Substituents
The introduction of the formyl group onto the aromatic ring of a precursor like methyl 3-methoxybenzoate is a critical reaction pathway. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing methoxy and methyl ester groups. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect). libretexts.orgyoutube.comlibretexts.org This increases the nucleophilicity of the carbons at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, thereby reducing the ring's reactivity and directing incoming electrophiles to the meta position. libretexts.orgwikipedia.org
In the case of a precursor like methyl 3-methoxybenzoate, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. The position meta to the deactivating ester group is position 5. The formylation occurs at position 5, which is meta to the ester and ortho to the methoxy group. This outcome highlights the dominant directing effect of the activating methoxy group.
Several named reactions are employed for the formylation of aromatic compounds, and their mechanisms provide insight into the formation of this compound.
Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to formylate phenols. nrochemistry.comwikipedia.orgpsiberg.combyjus.comunacademy.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. The phenoxide ion, being highly activated, attacks the dichlorocarbene. For a precursor like a 3-methoxyphenol (B1666288) derivative, this reaction would preferentially occur at the positions activated by the hydroxyl/methoxy group. nrochemistry.comwikipedia.orgpsiberg.com
Duff Reaction: This reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically for phenols and other electron-rich aromatic compounds. wikipedia.org The reaction proceeds through a series of intermediates, with the electrophilic species being an iminium ion derived from hexamine.
Vilsmeier-Haack Reaction: This is a milder method that employs a Vilsmeier reagent (a substituted chloroiminium ion, typically formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) to formylate electron-rich aromatic compounds.
A plausible mechanism for the formylation of a 3-substituted methoxybenzene derivative leading to a structure analogous to this compound would involve the generation of an electrophile which is then attacked by the electron-rich aromatic ring. The stability of the resulting carbocation intermediate (the sigma complex) determines the regioselectivity. The methoxy group strongly stabilizes the positive charge at the ortho and para positions through resonance.
| Formylation Reaction | Reagents | Electrophile | Directing Influence |
| Reimer-Tiemann | CHCl₃, Base | Dichlorocarbene (:CCl₂) | Ortho- to activating group |
| Duff Reaction | Hexamine, Acid | Iminium ion | Ortho- to activating group |
| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | Ortho-, Para- to activating group |
Reactions at the Aldehyde Group
The formyl group in this compound is a site of rich chemical reactivity, participating in various transformations such as oxidation, reduction, and condensation reactions. The electronic nature of the other ring substituents influences the reactivity of this aldehyde. The methoxy group, being electron-donating, slightly deactivates the aldehyde towards nucleophilic attack by increasing the electron density on the carbonyl carbon. Conversely, the electron-withdrawing ester group enhances the electrophilicity of the aldehyde carbonyl.
Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid to form an α,β-unsaturated carboxylic acid. wikipedia.orgunacademy.comiitk.ac.inbyjus.comlongdom.org The mechanism involves the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the aldehyde carbonyl. unacademy.combyjus.com The presence of electron-withdrawing groups on the benzaldehyde generally enhances its reactivity in this condensation. unacademy.com
| Aldehyde Reaction | Reagents | Key Mechanistic Step | Product Type |
| Cannizzaro | Concentrated Base | Intermolecular hydride transfer | Alcohol and Carboxylic Acid |
| Perkin | Acid Anhydride, Base | Nucleophilic attack by anhydride carbanion | α,β-Unsaturated Carboxylic Acid |
Reactions at the Ester Group
The methyl ester group can undergo nucleophilic acyl substitution reactions, most notably hydrolysis. The mechanism of ester hydrolysis can be either acid-catalyzed or base-catalyzed.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) leaving group to form a carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.
The electronic effects of the formyl and methoxy groups influence the rate of these reactions. The electron-withdrawing formyl group would be expected to increase the electrophilicity of the ester carbonyl, thereby accelerating both acid- and base-catalyzed hydrolysis. The electron-donating methoxy group would have the opposite effect, slightly deactivating the ester carbonyl towards nucleophilic attack.
Applications in Organic Synthesis and Material Science
Methyl 3-formyl-5-methoxybenzoate as a Key Building Block in Complex Molecule Synthesis
The strategic placement of reactive functional groups makes this compound a valuable precursor in multi-step synthetic sequences. The aldehyde group can readily undergo a variety of transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions, while the ester and methoxy (B1213986) groups can be modified or can influence the reactivity of the aromatic ring.
Precursor for Natural Products and Analogues
While direct, large-scale synthesis of common fatty acids from this compound is not a conventional route, its structural motifs are found in various natural products and their analogues. It is recognized as a building block for certain research chemicals and can be utilized in the synthesis of complex molecules that may share structural similarities with natural products. rsc.org For instance, its aldehyde functionality can be a starting point for building the carbon skeleton of specialized fatty acids or their derivatives through olefination reactions followed by reduction and further modifications.
Similarly, in the case of safranal, a cyclic monoterpene and a key component of saffron, while not a direct precursor, the substituted benzaldehyde (B42025) structure of this compound provides a foundational scaffold from which more complex structures can be elaborated. rsc.org
Construction of Pharmaceutical Intermediates
The development of inhibitors for enzymes like beta-secretase (BACE1) is a critical area of research, particularly in the context of Alzheimer's disease. bldpharm.com The synthesis of potent and selective beta-secretase inhibitors often involves the assembly of complex heterocyclic and peptidomimetic structures. nih.govnih.gov
Although direct use of this compound in the synthesis of prominent beta-secretase inhibitors is not extensively documented in primary literature, its utility as a versatile intermediate for pharmaceutical compounds is recognized. rsc.org For example, a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been used as a starting material in a novel synthesis of gefitinib, a tyrosine kinase inhibitor. nih.govmdpi.com This synthesis involves a series of reactions including alkylation, nitration, reduction, and cyclization, highlighting how substituted benzoates can serve as foundational molecules in medicinal chemistry. nih.govmdpi.com The functional groups on this compound make it a plausible candidate for the synthesis of similarly complex pharmaceutical intermediates.
Role in Agrochemicals and Specialty Chemicals
The application of this compound extends to the synthesis of agrochemicals and specialty chemicals. It is cited as a building block in the production of neonicotinoids, a class of insecticides. rsc.org The synthesis of neonicotinoids often involves the reaction of a substituted chloropyridine or chlorothiazole with an amine-containing fragment. The structural components of this compound could be chemically transformed to create such fragments.
Furthermore, it is mentioned in the context of synthesizing gabapentin (B195806), a pharmaceutical used to treat epilepsy and neuropathic pain. rsc.org The synthesis of gabapentin typically starts from cyclohexanone (B45756) derivatives, and while a direct pathway from this compound is not standard, its functionalities could potentially be used to construct the necessary carbocyclic and amino acid framework through a series of organic transformations. google.comgoogle.com
Versatile Platform for Moiety Introduction
An example of its use as a versatile platform is in the synthesis of a fullerene-perylenediimide (C60-PDI) dyad. In this research, an aromatic platform, 5-benzyloxy-3-formylbenzoic acid, which is closely related to this compound, was synthesized to attach both a PDI dye and a fullerene C60 molecule. researchgate.net This demonstrates the utility of the substituted benzoic acid framework in creating complex, photoactive molecular assemblies. The aldehyde and ester functionalities provide orthogonal handles for sequential chemical modifications, allowing for the controlled introduction of different molecular fragments.
Applications in Polymer Science and Advanced Materials
The functional groups present in this compound also lend themselves to applications in polymer science, particularly in the design of functional polymers.
Monomer Design for Functional Polymers
The design of functional monomers is a key strategy for developing polymers with specific, tailored properties. rsc.orgnih.gov The aldehyde and ester groups of this compound can participate in various polymerization reactions. For example, the aldehyde group can undergo condensation reactions with diols or diamines to form polyesters or polyimines, respectively.
Machine learning has emerged as a powerful tool to explore the vast chemical space of synthetically feasible polymers by predicting monomer-level properties. nih.gov While specific polymers derived from this compound are not extensively detailed, the principles of functional monomer design suggest its potential. The aromatic core would impart rigidity and thermal stability to the polymer backbone, while the methoxy group could influence solubility and intermolecular interactions. The ability to chemically modify the aldehyde and ester groups post-polymerization further enhances its utility as a functional monomer, allowing for the introduction of a wide range of chemical functionalities into the final polymer material. mdpi.com
Integration into High-Performance Materials
The bifunctional nature of this compound, possessing both an aldehyde and a methyl ester group, makes it a prime candidate for incorporation into high-performance polymers. While direct research on its integration is emerging, the principles of polymer chemistry suggest its utility in creating materials with tailored properties.
The formyl (aldehyde) group can participate in various polymerization reactions. For instance, it can be utilized in the synthesis of polyacetals or be involved in condensation reactions with amines to form Schiff base polymers. These Schiff base polymers are known for their thermal stability and potential applications in electronics and as catalysts.
The presence of the methyl ester and methoxy groups can also influence the characteristics of the resulting polymer. These groups can affect solubility, thermal stability, and the potential for post-polymerization modification. For example, the ester group could be hydrolyzed to a carboxylic acid, providing a site for further chemical reactions or for influencing the polymer's interaction with other substances.
Lignin-derived compounds with similar functional groups, such as vanillin, are being explored for the synthesis of value-added chemicals and high-performance materials. acs.org This highlights the growing interest in utilizing renewable aromatic aldehydes for creating novel polymers.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Group | Potential Polymer Type | Key Features of Resulting Polymer |
| Condensation Polymerization | Formyl group (with diamines) | Poly(Schiff base) | Thermal stability, chelation properties |
| Anionic Copolymerization | Formyl group (with other aldehydes) | Functionalized Polyacetal | Stimuli-responsive, degradable |
| Post-polymerization Modification | Methyl ester group | Modified polyesters | Tunable solubility and functionality |
Exploration in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another promising avenue for the application of this compound. The distinct functional groups on the molecule allow for a variety of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.
The self-assembly of specifically designed molecules can lead to the formation of complex supramolecular architectures like organogels. Research on a dichalcone substituted carbazole-based organogelator demonstrated that hydrogen bonds and π-π interactions were the primary driving forces for the formation of self-assembled fibrous structures. rsc.org The functional groups of this compound could be similarly leveraged to design new gelators or other self-assembling systems.
Moreover, the compound can serve as a ligand for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity, constructed from metal ions or clusters linked by organic ligands. biosynth.comresearchgate.netnih.gov While terephthalic acid is a common linker in well-known MOFs like MOF-5, the use of functionalized linkers can introduce new properties to the framework. researchgate.netnih.gov By modifying this compound, for example by converting the ester to a carboxylic acid, it could be used as a linker to build MOFs with specific functionalities originating from the formyl and methoxy groups. These functionalities could be used for selective gas adsorption, catalysis, or as sensor materials.
Table 2: Potential Supramolecular Interactions and Assemblies with this compound
| Type of Interaction | Functional Group(s) Involved | Potential Supramolecular Structure | Potential Application |
| Hydrogen Bonding | Formyl, Methyl Ester (as acceptors) | Cocrystals, Self-assembled monolayers | Crystal engineering, Surface modification |
| π-π Stacking | Aromatic Ring | Dimers, Aggregates, Gels | Organic electronics, Smart materials |
| Coordination Bonding | Modified to Carboxylate (as ligand) | Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis, Sensing |
Advanced Analytical and Computational Methodologies
Spectroscopic Characterization in Research Contexts
Spectroscopy is the cornerstone for the molecular-level investigation of Methyl 3-formyl-5-methoxybenzoate, providing detailed insights into its structural framework and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
In ¹H NMR analysis, the protons on the aromatic ring typically appear as distinct signals in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents (formyl and methyl ester). The proton of the aldehyde group is highly deshielded and resonates at a characteristic downfield shift (δ 9.5-10.5 ppm). The singlets for the methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) protons appear in the upfield region (δ 3.5-4.0 ppm).
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbons of the aldehyde and ester groups are the most downfield signals (δ 165-195 ppm). The aromatic carbons resonate in the δ 110-160 ppm range, with their specific shifts influenced by the attached functional groups. The carbon of the methoxy group is typically found around δ 55-60 ppm. researchgate.net By analyzing these chemical shifts and the coupling patterns, the precise substitution pattern on the benzene ring can be confirmed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Aldehyde H | ¹H | ~9.9 | Singlet (s) | Highly deshielded proton. |
| Aromatic H | ¹H | ~7.5 - 8.2 | Multiplets (m) | Three distinct signals expected for the aromatic protons. |
| Methoxy H | ¹H | ~3.9 | Singlet (s) | Protons of the -OCH₃ group. |
| Methyl Ester H | ¹H | ~3.95 | Singlet (s) | Protons of the -COOCH₃ group. |
| Aldehyde C | ¹³C | ~191 | - | Carbonyl carbon of the formyl group. |
| Ester Carbonyl C | ¹³C | ~166 | - | Carbonyl carbon of the methyl ester group. |
| Aromatic C-O | ¹³C | ~160 | - | Carbon attached to the methoxy group. |
| Aromatic C-CHO | ¹³C | ~137 | - | Carbon attached to the formyl group. |
| Aromatic C-COOCH₃ | ¹³C | ~132 | - | Carbon attached to the methyl ester group. |
| Aromatic C-H | ¹³C | ~115 - 130 | - | Remaining aromatic carbons. |
| Methoxy C | ¹³C | ~56 | - | Carbon of the -OCH₃ group. |
Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (194.19 g/mol ). synquestlabs.com
The fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would include the loss of the methoxy radical (•OCH₃, M-31), the methyl radical (•CH₃, M-15), or the formyl radical (•CHO, M-29). High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₀H₁₀O₄.
In a research context, MS, particularly when coupled with chromatography (GC-MS or LC-MS), is invaluable for monitoring the progress of a reaction that synthesizes or consumes this compound. nih.gov Techniques like Multiple Reaction Monitoring (MRM) can be developed for highly selective and sensitive quantification of the target compound in complex mixtures, tracking its formation and consumption over time. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₀H₁₀O₄ | 194 | Molecular Ion |
| [M-OCH₃]⁺ | C₉H₇O₃ | 163 | Loss of a methoxy radical |
| [M-COOCH₃]⁺ | C₉H₇O₂ | 147 | Loss of the carbomethoxy radical |
Vibrational spectroscopy techniques, including FTIR and Raman, provide a molecular fingerprint of this compound by probing its various bond vibrations. scirp.org The analysis of the spectra allows for the confirmation of specific functional groups. mdpi.comnih.gov
Key characteristic absorption bands in the FTIR spectrum include:
C=O Stretching (Aldehyde): A strong, sharp band around 1700-1710 cm⁻¹. inference.org.ukresearchgate.net
C=O Stretching (Ester): A strong band, typically at a slightly higher frequency than the aldehyde, around 1720-1730 cm⁻¹.
Aromatic C=C Stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.
C-O Stretching (Ether and Ester): Strong, distinct bands in the 1000-1300 cm⁻¹ region.
Aromatic C-H Bending: Sharp bands in the 690-900 cm⁻¹ region, which are indicative of the substitution pattern on the benzene ring.
Aldehydic C-H Stretching: Two weak but characteristic bands around 2720 cm⁻¹ and 2820 cm⁻¹. ias.ac.in
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and non-polar bonds, which may be weak in the FTIR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aldehyde) | -CHO | ~2820, ~2720 | Weak |
| C=O Stretch (Ester) | -COOCH₃ | ~1725 | Strong |
| C=O Stretch (Aldehyde) | -CHO | ~1705 | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | ~1600, ~1580, ~1470 | Medium-Weak |
| C-O-C Stretch (Ester/Ether) | -COOCH₃ / -OCH₃ | ~1250 - 1300 | Strong |
| C-O Stretch (Ether/Ester) | -OCH₃ / -COOCH₃ | ~1030 - 1150 | Strong |
UV-Vis spectroscopy probes the electronic transitions within the molecule. This compound possesses chromophores—the benzene ring and the carbonyl groups—that absorb UV radiation. The π → π* transitions of the substituted aromatic system typically result in strong absorption bands below 280 nm. The n → π* transition of the carbonyl groups results in a weaker, longer-wavelength absorption band.
This technique is particularly useful for quantitative analysis and kinetic studies. sapub.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength (λ_max) over time, the rate of a reaction involving this compound can be determined. For instance, in a reaction where the formyl group is reduced to an alcohol, the disappearance of the n → π* absorption of the carbonyl group could be tracked to calculate the reaction kinetics. sapub.org
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of non-volatile compounds like this compound. A typical method would employ reversed-phase chromatography.
Method development involves optimizing several parameters:
Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) column is commonly used, separating compounds based on their hydrophobicity.
Mobile Phase: A mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of components with different polarities.
Detector: A UV detector is ideal, set to one of the compound's absorption maxima (λ_max) to ensure high sensitivity.
Flow Rate and Temperature: A typical flow rate is 1.0 mL/min, and the column is often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.
Table 4: Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
for this compound
The comprehensive analysis and understanding of this compound, a significant organic compound, is increasingly reliant on a suite of advanced analytical and computational techniques. These methodologies provide deep insights into its formation, purity, electronic characteristics, and potential synthetic routes.
Chromatographic Techniques in Synthesis and Purification
Chromatographic methods are indispensable for monitoring the synthesis of this compound and ensuring the purity of the final product.
Gas Chromatography (GC) for Volatile By-products
While specific GC analysis data for volatile by-products in the synthesis of this compound is not extensively detailed in the public literature, the principles of the technique are broadly applicable. In a typical synthesis, volatile impurities could arise from starting materials or side reactions. GC would be the ideal method to separate and identify these components due to their volatility. The process would involve injecting a sample of the reaction mixture's vapor phase into the GC instrument. The components would then travel through a column at different rates depending on their boiling points and interactions with the stationary phase, leading to their separation and subsequent detection.
Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently employed to monitor the progress of organic reactions, including those to synthesize benzoate (B1203000) derivatives. sigmaaldrich.com In the synthesis of a compound like this compound, TLC allows for the qualitative assessment of the reaction's advancement by comparing the spots of the reaction mixture with those of the starting materials and the desired product. sigmaaldrich.comrsc.org
A typical TLC analysis involves spotting the reaction mixture onto a silica gel plate and developing it with an appropriate solvent system. rsc.org For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used as the mobile phase for separating benzoate derivatives. youtube.com Under UV light, the disappearance of the starting material spots and the appearance of the product spot indicate the reaction's progression. youtube.com This visual feedback helps in determining the optimal reaction time and conditions.
Table 1: Illustrative TLC Monitoring of a Benzoate Synthesis
| Time Point | Starting Material Spot Intensity | Product Spot Intensity |
| 0 hr | High | None |
| 1 hr | Medium | Low |
| 2 hr | Low | Medium |
| 4 hr | None | High |
This table is a generalized representation of how TLC data might look during the synthesis of a benzoate compound and is not specific to this compound.
Theoretical and Computational Chemistry Investigations
Computational chemistry provides powerful tools to investigate the intrinsic properties of this compound at a molecular level.
Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are instrumental in understanding the electronic structure and predicting the reactivity of molecules. epstem.netiosrjournals.org For a molecule like this compound, these calculations can determine optimized molecular geometry, bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps. iosrjournals.orgaun.edu.eg
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides insights into the molecule's stability and the energy required for electronic excitation. iosrjournals.org These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. iosrjournals.org
Table 2: Representative Data from Quantum Chemical Calculations
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Typical Range) | Indicates electron-donating ability |
| LUMO Energy | (Typical Range) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Typical Range) | Relates to chemical reactivity and stability |
| Dipole Moment | (Typical Range) | Measures the molecule's overall polarity |
Note: The specific values for this compound would require dedicated computational studies.
Molecular Modeling and Dynamics Simulations: Conformational Analysis and Intermolecular Interactions
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound. These simulations can predict the most stable conformations of the molecule by analyzing the potential energy surface.
All-atom molecular dynamics simulations, for instance, can be used to understand how the molecule behaves in different solvent environments and its interactions with other molecules. researchgate.net This is particularly relevant for understanding its solubility and how it might interact in a biological or materials science context. By simulating the movement of atoms over time, researchers can gain insights into the dynamic behavior of the molecule and the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern its association with other molecules. researchgate.net
Predictive Algorithms for Synthetic Pathway Design
While specific applications of predictive algorithms for the synthetic pathway design of this compound are not widely documented, this is a rapidly advancing area of chemical research. These algorithms utilize databases of known chemical reactions and machine learning models to propose novel and efficient synthetic routes to a target molecule.
The general approach involves retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors. The algorithm would evaluate potential reactions based on factors like reaction yield, atom economy, and the cost of starting materials. This computational approach has the potential to accelerate the discovery of new and improved methods for synthesizing complex molecules like this compound.
Future Directions and Research Opportunities
Unexplored Synthetic Pathways and Methodologies
While practical and convenient methods for the synthesis of Methyl 3-formyl-5-methoxybenzoate have been described, starting from materials like 3-hydroxy-5-(methoxycarbonyl)benzoate, significant opportunities remain for the exploration of novel and more efficient synthetic strategies. researchgate.net
Furthermore, the field of biocatalysis presents a largely untapped potential for the synthesis of aromatic aldehydes like this compound. nih.gov Modern genetic and metabolic engineering techniques allow for the construction of novel enzymatic pathways for the synthesis of compounds not naturally present in microorganisms. nih.gov The use of engineered enzymes or whole-cell biocatalysts could offer a green alternative to traditional chemical synthesis, operating under mild conditions and with high selectivity. nih.gov Research into enzymes like amine oxidases, which can convert primary amines to aldehydes, or engineered oxidoreductases could pave the way for sustainable production methods. nih.gov
A summary of potential unexplored synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Direct Catalytic Formylation | Fewer synthetic steps, increased atom economy. | Achieving high regioselectivity, catalyst stability and cost. |
| Biocatalysis (Engineered Enzymes) | Environmentally friendly, high selectivity, mild reaction conditions. | Enzyme discovery and engineering, process optimization and scalability. |
| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters in a continuous flow system. |
Novel Derivatization Strategies and Analogue Design
The true potential of this compound lies in its utility as a versatile building block for the synthesis of a wide array of more complex molecules. The presence of both an aldehyde and a methyl ester functional group provides two distinct handles for chemical modification, allowing for a multitude of derivatization strategies.
The aldehyde functionality is a gateway to a rich variety of chemical transformations, including but not limited to:
Reductive amination: To introduce diverse amine-containing side chains, creating libraries of compounds for biological screening.
Wittig and related olefination reactions: To introduce carbon-carbon double bonds, extending the molecular framework.
Condensation reactions: With active methylene (B1212753) compounds or binucleophiles to construct heterocyclic systems. The chemistry of 3-formylchromones, which are structurally related, demonstrates the vast potential for creating fused heterocyclic scaffolds through reactions with various nucleophiles. eurjchem.comsemanticscholar.org
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with more complex alcohols, or used in coupling reactions.
The design of novel analogues based on the this compound scaffold is a promising area for medicinal chemistry. For instance, it has been used as an intermediate in the synthesis of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which are inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. chemicalbook.comlookchem.com It has also been utilized in the preparation of analogues of Penicillide, which are evaluated against cholesterol ester transfer protein. cas.cn
| Derivatization Reaction | Functional Group Targeted | Potential Applications of Derivatives |
| Reductive Amination | Aldehyde | Medicinal Chemistry (e.g., synthesis of bioactive amines) |
| Wittig Reaction | Aldehyde | Materials Science (e.g., synthesis of conjugated polymers) |
| Knoevenagel Condensation | Aldehyde | Synthesis of Heterocyclic Compounds |
| Hydrolysis followed by Amide Coupling | Methyl Ester | Medicinal Chemistry (e.g., synthesis of amide-containing drugs) |
Potential for New Applications in Niche Chemical Fields
Beyond its established use as a synthetic intermediate, this compound and its derivatives have the potential to find applications in several niche chemical fields.
One of the most promising areas is in the development of molecular probes and sensors . The strategic placement of the formyl and methoxy (B1213986) groups can influence the electronic properties of the aromatic ring. By incorporating fluorogenic or chromogenic moieties through derivatization of the aldehyde group, it may be possible to design probes that exhibit a detectable response upon binding to specific analytes or in response to changes in their microenvironment.
In the realm of materials science , the ability to undergo polymerization or be incorporated into larger macromolecular structures makes this compound an interesting candidate for the development of novel polymers. For example, derivatives of this compound could be used to create polymers with specific optical or electronic properties. biosynth.com
Furthermore, in the field of agrochemicals , the structural motifs present in this compound could be explored for the development of new pesticides or herbicides. biosynth.com The diverse range of possible derivatives allows for the fine-tuning of biological activity and selectivity.
Interdisciplinary Research Perspectives and Collaborations
The future of research on this compound will likely be characterized by increasing interdisciplinary collaboration. The most significant opportunities lie at the interface of chemistry, biology, and materials science.
A key area for such collaboration is in drug discovery and development . The observation that this compound interacts with dopamine (B1211576) receptors opens up a vast field of inquiry for neuropharmacology. biosynth.com The development of selective ligands for dopamine receptor subtypes is a major goal in the treatment of neurological and psychiatric disorders. nih.govnih.gov Synthetic chemists can design and create novel analogues, while pharmacologists and biochemists can evaluate their biological activity and mechanism of action. This synergy is essential for the development of new therapeutic agents.
The exploration of biocatalytic routes for the synthesis and derivatization of this compound will necessitate close collaboration between synthetic chemists and biotechnologists or enzyme engineers. Chemists can define the target molecules and reaction types, while biotechnologists can employ techniques like directed evolution to develop enzymes with the desired catalytic properties. acs.org
Finally, the development of new materials based on this compound will require the expertise of both synthetic chemists and materials scientists. Chemists can synthesize novel monomers and polymers, while materials scientists can characterize their physical and chemical properties and explore their potential applications in areas such as electronics, optics, and nanotechnology.
Q & A
Q. Basic Research Focus
- PPE : Use nitrile gloves inspected for integrity and flame-retardant lab coats. Avoid skin contact, as aldehydes can cause irritation .
- Ventilation : Work in a fume hood to prevent inhalation of volatile intermediates.
- Waste disposal : Collect contaminated gloves and solvents in designated containers compliant with local regulations .
Advanced Note : For large-scale reactions (>10g), implement secondary containment trays to manage spills.
How can this compound be functionalized for applications in drug discovery?
Advanced Research Focus
The formyl group enables diverse derivatization:
- Schiff base formation : React with primary amines to generate imine-linked probes for target engagement studies.
- Reductive amination : Convert the aldehyde to a secondary amine using NaBH₃CN, a strategy employed in dopamine receptor antagonist development (e.g., benzamide derivatives in ).
- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append biotin or fluorophores for proteomic profiling.
Optimization Challenge : Balance steric hindrance from the methoxy group with reactivity of the formyl moiety by adjusting solvent polarity (e.g., DMF vs. THF) .
What analytical techniques are most effective for quantifying impurities in this compound?
Q. Basic Research Focus
- HPLC : Use a C18 column with UV detection at 254 nm to separate unreacted starting materials (e.g., methyl 3-aminobenzoate) from the product.
- TLC : A hexane/EtOAc (2:1) system with UV visualization (Rf ≈ 0.18) provides rapid purity assessment .
- Karl Fischer titration : Quantify residual water (<0.1%) to prevent hydrolysis of the ester group during storage .
Advanced Application : Pair LC-MS with ion mobility spectrometry to distinguish isobaric impurities in complex reaction mixtures.
How can researchers resolve low yields in the final coupling step of this compound synthesis?
Advanced Research Focus
Low yields often stem from:
- Incomplete activation of intermediates : Ensure 2,4,6-trichlorotriazine is fully reacted with 4-methoxyphenol before adding the aminobenzoate derivative.
- Competitive side reactions : The formyl group may react with DIPEA; substitute with milder bases like K₂CO₃ in later stages .
- Temperature sensitivity : Maintain strict control (±2°C) during exothermic steps to avoid decomposition.
Troubleshooting Data : Compare ¹H NMR integrals of crude vs. purified product to identify unreacted starting material.
What role does this compound play in studying epigenetic modifications?
Advanced Research Focus
While not directly cited in the evidence, analogous formyl-containing compounds (e.g., 5-formylcytosine in ) are used to probe DNA demethylation pathways. Researchers can:
- Design probes : Synthesize derivatives with photoaffinity tags to capture Tet enzyme interactions.
- Mechanistic studies : Use isotopic labeling (¹³C-formyl) to trace oxidation pathways via LC-MS/MS.
Caution : The compound’s reactivity requires stabilization (e.g., Schiff base protection) in aqueous biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
